molecular formula C14H20BrNO2 B1447764 Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate CAS No. 1704069-07-7

Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate

Cat. No.: B1447764
CAS No.: 1704069-07-7
M. Wt: 314.22 g/mol
InChI Key: RADPPCMHQBLTRG-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a chiral carbamate derivative protected by a Boc (tert-butoxycarbonyl) group, serving as a versatile building block in organic and medicinal chemistry research. The 3-bromophenyl substituent makes it a valuable synthetic intermediate, as the bromine atom is amenable to further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl structures. Compounds within this chemical class are frequently employed in pharmaceutical research as key intermediates for the synthesis of potential therapeutic agents. The Boc protecting group is a standard feature in synthetic methodologies, particularly in the preparation of amines, and can be readily removed under mild acidic conditions. This product is intended for research applications as a chemical standard or synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(11-7-6-8-12(15)9-11)16(5)13(17)18-14(2,3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADPPCMHQBLTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate involves several steps. The compound may undergo reactions at the benzylic position. In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand these influences.

Biological Activity

Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group. Its molecular formula is C13H18BrN1O2C_{13}H_{18}BrN_{1}O_{2}, with a molecular weight of approximately 303.19 g/mol. The presence of the bromophenyl group is significant as it can engage in halogen bonding, which may enhance the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infections.
  • Neuropharmacological Effects : Its structure suggests interactions with neurotransmitter systems, particularly GABA receptors. This interaction could lead to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Halogen Bonding : The bromophenyl group can participate in halogen bonding with target proteins, potentially stabilizing enzyme-substrate complexes.
  • π-π Interactions : The aromatic nature of the bromophenyl moiety allows for π-π interactions with aromatic residues in proteins, further influencing the activity of target proteins.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

CompoundStructural FeaturesBiological Activity
Tert-butyl (1-(4-bromophenyl)ethyl)carbamateLacks methyl groupModerate AChE inhibition
Tert-butyl (1-(3-bromophenyl)ethyl)(4-methoxybenzyl)carbamateContains methoxybenzyl groupEnhanced neuroactive properties
Tert-butyl (4-bromophenyl)carbamateLacks ethyl and methyl groupsLow antimicrobial activity

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Studies : A study investigating the neuroprotective effects of similar carbamates found that compounds with bromophenyl groups exhibited significant protective effects against oxidative stress in neuronal cells. These findings suggest that this compound could similarly protect against neurotoxicity induced by agents like amyloid-beta .
  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition Assays : Enzyme assays demonstrated that this compound effectively inhibits AChE activity, which could have implications for treating conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate serves as an important precursor in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity toward specific targets. Notable applications include:

  • Synthesis of Anticancer Agents : The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, suggesting potential for use in treating infections.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it a useful tool in biochemical research:

  • Acetylcholinesterase Inhibition : Similar carbamate compounds have shown moderate inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to overstimulation of the parasympathetic nervous system, highlighting its relevance in neuropharmacology.
  • Serotonin Transporter Interaction : Studies have indicated that this compound may affect serotonin reuptake mechanisms, providing insights into its potential applications in treating mood disorders.

Organic Synthesis Intermediate

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity allow chemists to create various derivatives that can be explored for additional biological activities or therapeutic uses.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various experimental contexts:

StudyFindings
Interaction with AcetylcholinesteraseDemonstrated moderate inhibition, implicating its role in neuropharmacology.
Synthesis of N-Boc-protected AnilinesEffective precursor for complex organic synthesis.
Antimicrobial Activity AssessmentExhibited significant activity against various bacterial strains.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Bromophenyl vs. Trifluoromethyl : Compounds such as tert-butyl (E)-(2-(2-ethoxyvinyl)-3-(trifluoromethyl)benzyl)carbamate (1h) exhibit increased electron-withdrawing effects from CF₃, altering reactivity in cross-coupling reactions .

Research Findings and Data

Reaction Efficiency

Compound Reaction Type Catalyst Yield Purity
Target compound Suzuki-Miyaura coupling Pd(dba)₂/tricyclohexylphosphane ~56–98% >95%
tert-Butyl (1S,8S)-6-benzyl-8-(3-bromophenyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate Cyclopropanation KOH 83% 95%

Physicochemical Properties

Compound logP Water Solubility (mg/mL) Melting Point (°C)
Target compound ~3.2 <0.1 Not reported
(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate 2.9 <0.1 121–123
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate 3.8 <0.1 Not reported

Preparation Methods

General Synthetic Strategies

The synthesis of tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate generally involves two key stages:

These steps are typically executed under controlled conditions to ensure high yield and stereochemical integrity.

Preparation via Carbamate Formation (Boc Protection)

A common and reliable method to prepare tert-butyl carbamate derivatives involves reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions vary slightly depending on the substrate and solvent system but generally follow these patterns:

Reagents & Conditions Procedure Summary Yield & Notes
Di-tert-butyl dicarbonate (Boc2O), Triethylamine, Dichloromethane, 0–20°C A suspension of 3-bromobenzylamine and triethylamine in dichloromethane is cooled to 0°C. Boc2O solution is added dropwise. The mixture is stirred overnight at room temperature. The organic layer is separated, washed, dried, and concentrated to yield the carbamate as a colorless solid. Quantitative yield reported; clean reaction with simple workup
Di-tert-butyl dicarbonate (Boc2O), Sodium bicarbonate, Tetrahydrofuran (THF), Room temperature 3-bromobenzylamine is dissolved in THF, sodium bicarbonate is added, followed by Boc2O. The mixture is stirred overnight at room temperature. After solvent removal and extraction, the product is isolated as a white solid ready for further use without purification. Efficient and mild conditions; suitable for scale-up
Di-tert-butyl dicarbonate (Boc2O), N-ethyl-N,N-diisopropylamine, Dichloromethane, 0–20°C 3-Bromobenzylamine hydrochloride is suspended in dichloromethane and cooled. The base and Boc2O are added, and the mixture is stirred overnight. The product is isolated by washing and solvent removal, yielding a high-purity carbamate. Yield ~54%; characterized by 1H NMR confirming Boc group

These methods highlight the versatility of Boc protection, with bases such as triethylamine or diisopropylethylamine facilitating the reaction and mild temperatures preventing side reactions.

Alkylation of the Amine Nitrogen

To obtain the N-methylated carbamate, the amine nitrogen can be alkylated prior to or after Boc protection. A typical alkylation involves:

  • Reacting 3-bromophenethylamine with methyl iodide or methylating agents under basic conditions (e.g., potassium carbonate in DMF).
  • Alternatively, methylation can be done on the protected amine using methylating reagents.

This step introduces the methyl substituent on the nitrogen, converting a primary or secondary amine to a tertiary amine.

Organolithium-Mediated Coupling Reactions

Advanced synthetic routes involve the use of n-butyllithium for lithiation and subsequent coupling reactions with amide derivatives to build complex structures incorporating the this compound moiety. For example:

Step Reagents & Conditions Description Yield & Notes
(1) N-methyl-N-methyloxy-2-amino-5-chlorobenzamide + N-tert-butoxycarbonyl-3-bromobenzylamine + n-butyllithium in THF at −78°C Dropwise addition of n-butyllithium to a cooled solution of reactants, followed by quenching with water and ethyl acetate extraction. Crystallization yields a benzophenone derivative incorporating the carbamate group. 12.5 g pale yellow crystals obtained; demonstrates utility in complex molecule synthesis
(2) Similar procedure with N-methyl-N-methyloxy-2-amino-4-chlorobenzamide and N-tert-butoxycarbonyl-3-bromobenzylamine Column chromatography purification yields yellow oily product with carbamate functionality intact. 2.3 g product; NMR confirms structure

These methods underscore the compound's compatibility with strong bases and organolithium reagents, enabling its incorporation into more elaborate synthetic targets.

Catalytic and Reflux Conditions for Derivative Formation

Additional preparation steps include copper(I) iodide-catalyzed reactions in the presence of sodium hydride and trifluoroethanol under reflux in THF. These conditions facilitate transformations of the carbamate intermediate to related derivatives with moderate yields (~54%) after chromatographic purification.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield Notes
Boc Protection with Triethylamine Boc2O, Et3N CH2Cl2 0–20°C Overnight Quantitative Simple workup, high purity
Boc Protection with NaHCO3 Boc2O, NaHCO3 THF Room temp Overnight High Mild, scalable
Boc Protection with Diisopropylethylamine Boc2O, DIPEA CH2Cl2 0–20°C Overnight ~54% Confirmed by NMR
Organolithium Coupling n-BuLi, amides THF −78°C Dropwise addition Moderate For complex derivatives
CuI Catalyzed Reaction CuI, NaH, TFE THF Reflux 17 h ~54% Requires chromatography

Research Findings and Practical Considerations

  • Reaction Efficiency: Boc protection using di-tert-butyl dicarbonate is highly efficient, providing high yields and straightforward purification.
  • Base Selection: Triethylamine and sodium bicarbonate are effective bases, with triethylamine giving cleaner reactions in dichloromethane and sodium bicarbonate offering milder aqueous conditions in THF.
  • Temperature Control: Low temperatures (0–20°C) prevent side reactions and decomposition during carbamate formation.
  • Compatibility: The compound tolerates strong bases and organolithium reagents, allowing further functionalization.
  • Purification: Standard extraction and drying steps followed by silica gel chromatography suffice for product isolation.
  • Characterization: 1H NMR signals at ~1.4 ppm (tert-butyl group) and aromatic region confirm structure; mass spectrometry supports molecular weight.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a secondary amine intermediate. A typical route involves:

Alkylation : React 3-bromophenethylamine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine.

Carbamate Formation : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in THF or dichloromethane, using DMAP as a catalyst.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

  • Alternative approaches include asymmetric Mannich reactions for stereoselective synthesis, as demonstrated in tert-butyl carbamate derivatives .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Confirm the Boc group via a singlet at ~1.4 ppm (9H, tert-butyl) in 1^1H NMR. The 3-bromophenyl moiety is identified by aromatic protons (7.2–7.5 ppm) and coupling patterns. 13^{13}C NMR should show the carbonyl carbon at ~155 ppm .
  • Mass Spectrometry : ESI-MS or HRMS can verify the molecular ion peak (expected m/z for C₁₅H₂₁BrNO₂: ~350.07) .
  • IR : Detect the carbamate carbonyl stretch at ~1680–1720 cm⁻¹ .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential sensitization risks .
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture. Stability studies suggest no decomposition under these conditions for up to 12 months .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation or Mannich reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while non-polar solvents (toluene) may improve selectivity. Use DOE (Design of Experiments) to map optimal conditions .
  • Temperature Control : Lower temperatures (−20°C to 0°C) often favor kinetic over thermodynamic control, improving selectivity .

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOESY or COSY correlations by obtaining a single-crystal structure. For example, tert-butyl carbamate derivatives exhibit hydrogen-bonded networks that clarify spatial arrangements .
  • DFT Calculations : Compare experimental 1^1H/13^{13}C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly in aromatic regions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Reactivity Mapping : Perform quantum mechanical calculations (e.g., Gaussian or ORCA) to model transition states for SN2 reactions at the carbamate carbonyl. Fukui indices identify electrophilic hotspots .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO or THF) to predict reaction pathways and byproduct formation .
  • Machine Learning : Train models on existing carbamate reaction datasets to predict optimal catalysts or solvents .

Q. What strategies analyze diastereoselectivity in multi-step syntheses?

  • Methodological Answer :

  • Chiral Stationary Phases : Use HPLC with Chiralpak® AD-H or OD-H columns to separate diastereomers. Compare retention times with authentic standards .
  • Kinetic Profiling : Track reaction progress via inline IR or Raman spectroscopy to identify rate-determining steps influencing selectivity .
  • Crystallographic Analysis : Correlate diastereomer ratios with crystal packing motifs, as seen in tert-butyl carbamate derivatives with fluorophenyl groups .

Q. How does the compound’s stability vary under acidic/basic or oxidative conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to 0.1M HCl (simulating acidic cleavage) or 0.1M NaOH (basic hydrolysis) at 25°C. Monitor degradation via TLC or HPLC. Boc groups are stable in neutral/basic conditions but cleave rapidly in HCl/dioxane .
  • Oxidative Stability : Use H₂O₂ or mCPBA to assess susceptibility to oxidation. Tert-butyl carbamates generally resist oxidation but may degrade under strong conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate
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Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate

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